

Ethyl acetylglycinate chemical properties and structure

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Compound of Interest

Compound Name: *Ethyl acetylglycinate*

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Ethyl Acetylglycinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, and experimental protocols related to **ethyl acetylglycinate**. The information is presented to support research, development, and application of this compound in various scientific fields.

Core Chemical Properties

Ethyl acetylglycinate, also known as ethyl 2-acetamidoacetate, is a derivative of the amino acid glycine.^{[1][2]} It is commonly encountered as a white to off-white crystalline powder.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of **ethyl acetylglycinate**.

Table 1: General Chemical Properties

Property	Value	Source(s)
Molecular Formula	C6H11NO3	[1] [4] [5]
Molecular Weight	145.16 g/mol	[3] [6] [4] [5]
CAS Number	1906-82-7	[3] [6] [4] [5]
Appearance	White or off-white crystalline powder	[1]
Melting Point	42-48 °C	[1]
	47 °C	[7] [8]
Boiling Point	260 °C	[1]
143 °C at 15 mmHg		[7] [8]
Density (estimate)	1.2511 g/cm ³	[1]

Table 2: Structural and Identification Parameters

Identifier	Value	Source(s)
IUPAC Name	ethyl 2-acetamidoacetate	[1]
Synonyms	Acetylglycine ethyl ester, Ethyl acetamidoacetate, N-Acetyl glycine ethyl ester	[1] [6] [4]
InChI	InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8)	[1] [6] [4]
InChIKey	AMBDTBHJFINMSE-UHFFFAOYSA-N	[6] [4]
Canonical SMILES	CCOC(=O)CNC(=O)C	[1]

Chemical Structure

The structure of **ethyl acetylglycinate** features an ethyl ester group and an N-acetylated amine group attached to a central glycine backbone.

Caption: Chemical structure of **ethyl acetylglycinate**.

Experimental Protocols

Synthesis of Ethyl Acetylglycinate

A common method for the synthesis of **ethyl acetylglycinate** is through the N-acetylation of ethyl glycinate.

Materials:

- Ethyl glycinate hydrochloride
- Sodium hydroxide
- Diethyl ether
- Pyridine
- Acetic anhydride
- Stirring apparatus
- Cooling bath (ice/water)
- Rotary evaporator

Procedure:

- Prepare a solution of ethyl glycinate by neutralizing ethyl glycinate hydrochloride with a stoichiometric amount of sodium hydroxide in a suitable solvent such as diethyl ether.
- Separate the ethyl glycinate solution from the aqueous layer.
- In a separate flask, dissolve the prepared ethyl glycinate in pyridine.

- While stirring and cooling the solution in an ice bath, slowly add acetic anhydride.[9]
- After the addition is complete, continue to stir the reaction mixture for one hour at room temperature.[9]
- Remove the pyridine and any excess reagents by evaporation under reduced pressure using a rotary evaporator to yield crude ethyl N-acetylglycinate.[9]
- The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of **ethyl acetylglycinate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
 - Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
 - Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key signals to observe include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the acetyl methyl protons, a doublet for the α -methylene protons, and a triplet (or broad singlet) for the amide proton.
- ¹³C NMR Spectroscopy:
 - Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) in a 5 mm NMR tube.
 - Instrumentation: An NMR spectrometer with a carbon probe.
 - Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule. Expected signals include those for the two carbons of the ethyl group, the acetyl methyl carbon, the α -methylene carbon, and the two carbonyl carbons (ester and amide).

2. Infrared (IR) Spectroscopy

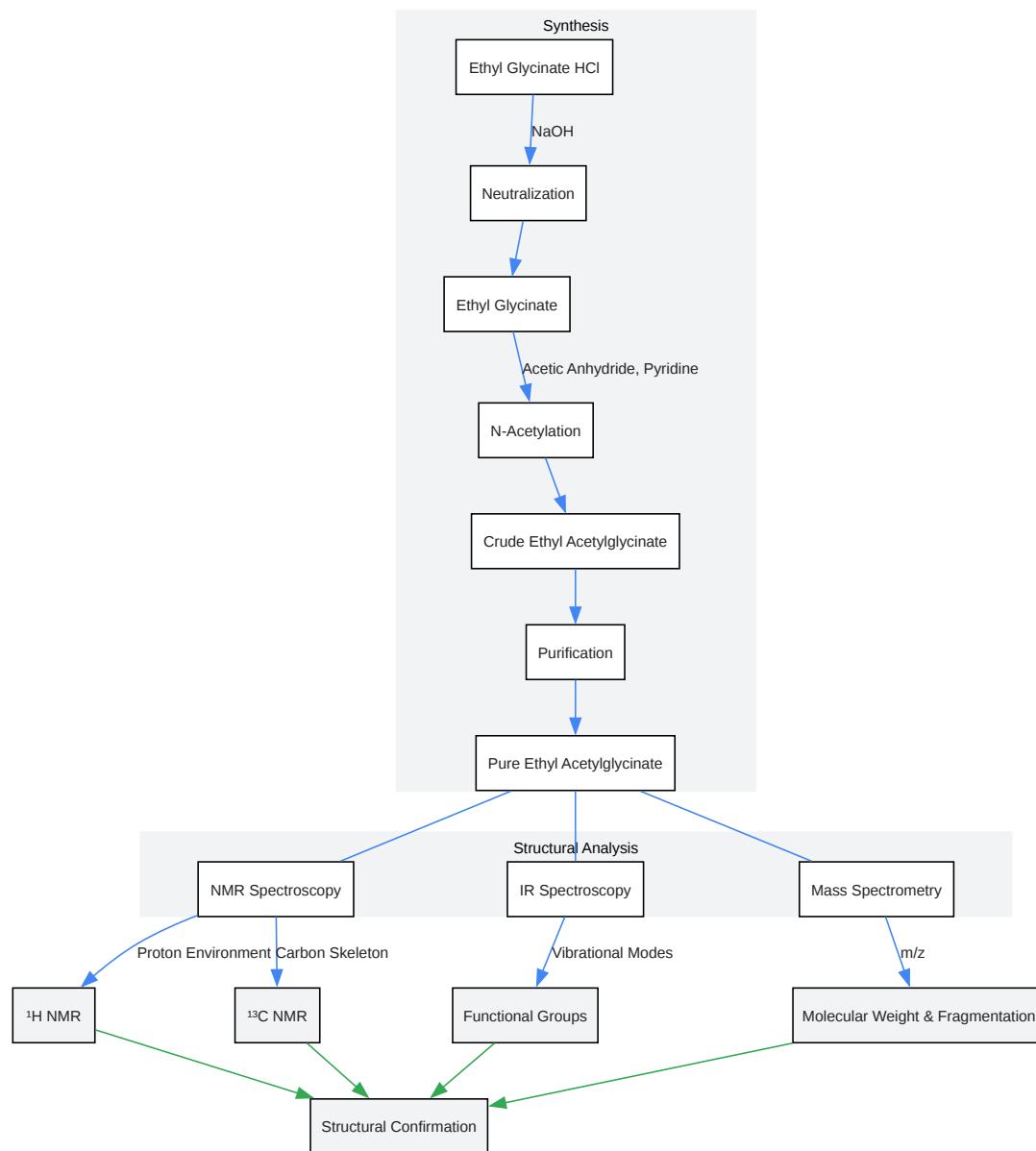
- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of **ethyl acetylglycinate** with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Thin Film: Dissolve the compound in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Obtain the IR spectrum over the range of approximately 4000-400 cm^{-1} . Key characteristic absorption bands to identify include the N-H stretch of the amide, C-H stretches of the alkyl groups, the C=O stretch of the ester, and the C=O stretch of the amide (Amide I band).

3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **ethyl acetylglycinate** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.[\[4\]](#)
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum. The molecular ion peak (M^+) corresponding to the molecular weight of the compound should be observed.
 - Analyze the fragmentation pattern to confirm the structure. Expected fragments would arise from the loss of the ethoxy group, the acetyl group, and other characteristic cleavages.

Logical Relationships in Analysis

The following diagram illustrates the workflow for the synthesis and characterization of **ethyl acetylglycinate**.



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Caption: Workflow for synthesis and analysis.

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